molecular formula C21H19N3O2S B2636114 (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile CAS No. 450352-83-7

(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile

Cat. No. B2636114
CAS RN: 450352-83-7
M. Wt: 377.46
InChI Key: DZEYJICJKJDKIE-FOWTUZBSSA-N
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Description

(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

One aspect of scientific research on the compound involves its synthesis and characterization. For instance, the study of isomerisation of series of (2E)-1-{4-[2-(4-chlorophenyl)imino-4-substitutedimino)amino-1,3,5-dithiazino-6yl]aminophenyl}-3-(3,4-dimethoxyphenyl) prop-2-en-1-one into other forms illustrates the chemical reactions and transformations the compound can undergo. This process includes validating the structure of synthesized compounds through chemical tests and spectral characterizations, which is crucial for understanding the properties and potential applications of the compound (Tayade & Waghmare, 2016).

Molecular Structure Analysis

The analysis of molecular structures and their interactions is another vital research area. For instance, the study of intramolecular hydrogen bonds in thiazole derivatives, including compounds similar to the one , provides insights into the conformational stability and molecular interactions. Such studies, which utilize techniques like X-ray diffraction and all-electron calculations, reveal important aspects like bond critical points and chemical shifts in NMR, contributing to a deeper understanding of the compound's chemical behavior (Bernès et al., 2002), (Castro et al., 2007).

Quantum Chemical Studies

Quantum chemical methods are employed to investigate the structural, electro-optical, and charge-transport properties of related compounds. Studies involving density functional theory (DFT) and time-dependent DFT help in understanding the absorption and fluorescence properties, charge density distributions, and intramolecular charge transfer mechanisms. Such research is fundamental in exploring the potential of these compounds in applications like material sciences and electronics (Irfan et al., 2015).

Photophysical and Physicochemical Investigations

Research also extends to the photophysical and physicochemical properties of similar compounds. Studies in this domain focus on aspects like absorption, emission, Stokes shift, and fluorescence quantum yield in various solvents. Such investigations are critical in assessing the potential of these compounds for applications like fluorescent chemosensors, offering insights into their interactions with metal ions and their behavior in different media (Khan, 2020).

properties

IUPAC Name

(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-14-6-4-5-7-17(14)23-12-16(11-22)21-24-18(13-27-21)15-8-9-19(25-2)20(10-15)26-3/h4-10,12-13,23H,1-3H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEYJICJKJDKIE-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile

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